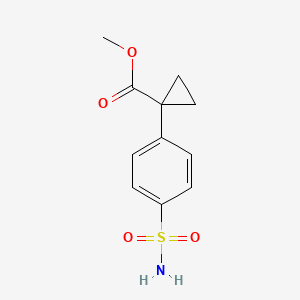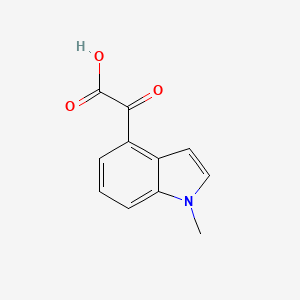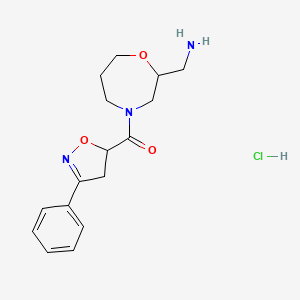![molecular formula C29H34N2O6 B13532540 1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid](/img/structure/B13532540.png)
1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid is a complex organic compound with a molecular weight of 506.6. It is characterized by the presence of both tert-butoxycarbonyl and fluorenylmethoxycarbonyl protecting groups, which are commonly used in peptide synthesis to protect amino acids from undesired reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid typically involves multiple steps:
Formation of the bipyrrolidine core: This step involves the coupling of two pyrrolidine units under specific conditions.
Introduction of protecting groups: The tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups are introduced to protect the amino and carboxyl groups, respectively.
Final coupling and purification: The protected bipyrrolidine is coupled with other intermediates, followed by purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of large quantities. The use of high-performance liquid chromatography (HPLC) is common for purification.
Análisis De Reacciones Químicas
Types of Reactions
1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid can undergo various chemical reactions, including:
Deprotection reactions: Removal of the tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups under acidic or basic conditions.
Coupling reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution reactions: Introduction of different functional groups at specific positions on the bipyrrolidine core.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for tert-butoxycarbonyl removal and piperidine for fluorenylmethoxycarbonyl removal.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Deprotected bipyrrolidine: Obtained after removal of protecting groups.
Peptide conjugates: Formed through coupling reactions with other amino acids or peptides.
Aplicaciones Científicas De Investigación
1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid has several applications in scientific research:
Peptide synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Medicinal chemistry: Investigated for its potential as a drug candidate or as a precursor in the synthesis of bioactive compounds.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for studying protein-protein interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of 1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups protect the amino and carboxyl groups, respectively, preventing undesired reactions during peptide bond formation. Upon completion of the synthesis, these protecting groups are removed to yield the final peptide product.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,4S)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid is unique due to its bipyrrolidine core, which provides additional structural complexity and potential for diverse chemical modifications compared to similar compounds. This uniqueness makes it a valuable building block in the synthesis of complex peptides and bioactive molecules.
Propiedades
Fórmula molecular |
C29H34N2O6 |
|---|---|
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C29H34N2O6/c1-29(2,3)37-28(35)31-14-8-13-25(31)22-15-30(16-23(22)26(32)33)27(34)36-17-24-20-11-6-4-9-18(20)19-10-5-7-12-21(19)24/h4-7,9-12,22-25H,8,13-17H2,1-3H3,(H,32,33) |
Clave InChI |
PGIRCXWAANHKJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide](/img/structure/B13532476.png)
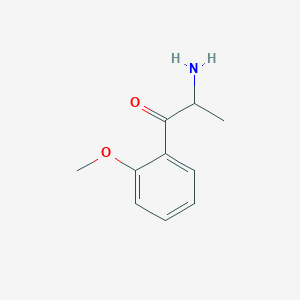
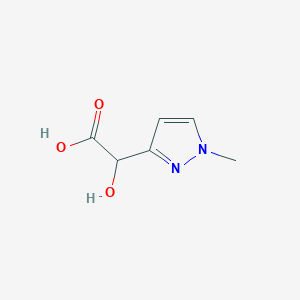
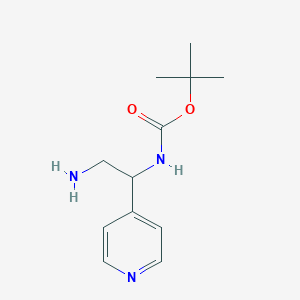
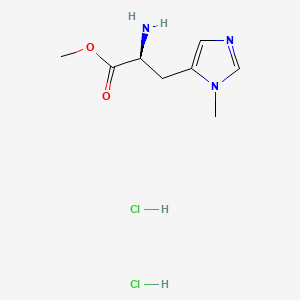
![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B13532502.png)


![[1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13532515.png)
